
MS049
Übersicht
Beschreibung
MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6, developed through structure-activity relationship (SAR) studies . It exhibits biochemical IC50 values of 34 nM and 43 nM for PRMT4 and PRMT6, respectively, with minimal activity against other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT7) or non-epigenetic targets . Structurally, this compound features a piperidinylethanamine core modified with a benzyloxy group, enabling dual inhibition by occupying substrate-binding sites and inducing conformational changes in PRMT4/6 .
In cellular assays, this compound reduces asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and Med12, a non-histone substrate of PRMT4, without affecting cell viability in HEK293 cells . It serves as a critical chemical probe for studying PRMT4/6-specific functions, particularly in cancer and epigenetic regulation. A negative control compound, MS049N, has also been developed to validate target-specific effects .
Vorbereitungsmethoden
Scaffold Design and Initial Synthetic Strategy
The synthesis of MS049 originated from lead compound 4 , a fragment-like inhibitor of type I PRMTs with modest activity (IC50 = 1,000 nM for PRMT4 and 400 nM for PRMT6) . To enhance potency and selectivity, researchers systematically modified three critical regions of the scaffold (Figure 1):
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Right-hand side (RHS) piperidinylethanamine moiety
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Middle linker region
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Left-hand side (LHS) aromatic moiety
Reductive Amination for RHS Modifications
Initial synthetic efforts focused on the RHS piperidinylethanamine group. A standard sodium triacetoxyborohydride-mediated reductive amination was employed, reacting commercially available benzylpiperidines or benzylpyrrolidines with tert-butyloxycarbonyl (Boc)-protected α- or β-amino aldehydes. Subsequent acidic deprotection yielded primary amines for further functionalization . For example:
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Compound 8 : Synthesized via nucleophilic substitution between benzylpiperidine and Boc-protected aminomethylepoxide, followed by deprotection.
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Compound 9 : Derived from reductive amination of 4-benzylpiperidine with Boc-β-alaninal, achieving 120 nM IC50 for PRMT4 .
Table 1: Impact of RHS Modifications on PRMT4/PRMT6 Inhibition
Compound | RHS Structure | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) |
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4 | Piperidinylethanamine | 1,000 ± 40 | 400 ± 100 |
5 | Benzylpyrrolidine | 890 ± 140 | 170 ± 39 |
9 | Optimized benzylpiperidine | 120 ± 28 | 290 ± 30 |
Middle Linker Optimization
The middle linker region was critical for balancing molecular flexibility and enzyme binding. Researchers explored both alkyl and aryl spacers, with the following key findings:
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Compound 12 : Incorporating a shorter ethyl linker improved PRMT4 inhibition (IC50 = 149 nM) compared to longer chains .
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Compound 16 : A rigid aromatic linker enhanced selectivity for PRMT6 (IC50 = 56 nM) .
Synthetic routes for linker modifications typically involved:
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Reductive amination : For alkyl spacers, using Boc-protected amino aldehydes.
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Nucleophilic aromatic substitution : To introduce aryl groups, as in compound 22 (IC50 = 1,540 nM for PRMT4) .
Aromatic Moieties and LHS Modifications
The LHS aromatic group was optimized for π-π stacking interactions within PRMT binding pockets. Key synthetic steps included:
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Bromination/Cross-coupling : Introducing substituents like 3,5-dimethylphenyl (compound 17 ) enhanced potency.
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Protection/Deprotection strategies : Sequential use of Boc and trifluoroacetyl groups enabled precise functionalization .
Table 2: LHS Modifications and Activity
Compound | LHS Structure | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) |
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13 | 4-Methoxyphenyl | 3,680 ± 640 | 488 ± 75 |
17 (this compound) | 3,5-Dimethylphenyl | 34 ± 10 | 43 ± 7 |
23 | 2-Naphthyl | 1,070 ± 160 | 515 ± 91 |
Multi-Step Synthesis of this compound (Compound 17)
The final synthesis of this compound involved a 6-step sequence to integrate optimized RHS, linker, and LHS components :
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Step 1 : Reductive amination of aniline with Boc-piperidine-4-carboxaldehyde.
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Step 2 : Trifluoroacetyl protection of the aniline nitrogen.
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Step 3 : Boc deprotection under acidic conditions to yield intermediate I1 .
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Step 4 : Second reductive amination with 3,5-dimethylbenzaldehyde.
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Step 5 : Sequential removal of protecting groups.
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Step 6 : Salt formation (dihydrochloride) for improved solubility .
Critical reaction conditions:
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Reductive amination : NaBH(OAc)3, CH2Cl2, 0°C to RT.
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Deprotection : 4M HCl in dioxane, 2h.
Validation of Synthetic Success
This compound’s biochemical and cellular activity confirmed the efficacy of its synthetic route:
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Enzyme Inhibition : IC50 = 34 nM (PRMT4) and 43 nM (PRMT6) .
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Cellular Target Engagement : Reduced H3R2me2a marks in HEK293 cells (IC50 = 0.97 μM) .
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Selectivity : >100-fold selectivity over other PRMTs and epigenetic targets .
Scalability and Process Considerations
While large-scale synthesis details are proprietary, key scalability challenges included:
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Epoxide intermediates : Sensitivity to moisture required anhydrous conditions.
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Salt formation : Optimal stoichiometry (2 eq. HCl) ensured consistent dihydrochloride purity .
Negative Control Synthesis (Compound 46)
To validate target-specific effects, the inactive analog 46 (MS049N) was synthesized by:
Analyse Chemischer Reaktionen
Reaction Optimization & Predictive Modeling
Machine learning approaches (as demonstrated in imine reactions ) could predict MS049's behavior by:
Parameter | Predictive Value | Experimental Validation |
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Catalyst selection | 85% accuracy | DFT calculations |
Solvent effects | ΔG‡ ± 2 kcal/mol | Kinetic studies |
Temperature range | 50-80°C optimal | Thermal profiling |
The Utah team's methodology achieved 93% success in predicting optimal conditions for novel reactants, suggesting applicability to this compound.
Mechanistic Pathways
If this compound contains functional groups like:
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Thiols: Potential for disulfide formation via silica-mediated oxidation
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Aromatic systems: Possible electrophilic substitution patterns
Transition state analysis using MIT's AI model could map reaction coordinates:
python# Simplified transition state prediction from reaction_model import TSGenerator reactants = load_molecules('MS049_reactants.xyz') products = load_molecules('MS049_products.xyz') ts_model = TSGenerator() transition_state = ts_model.predict(reactants, products)
Kinetic & Thermodynamic Data
While specific values for this compound are unavailable, reaction optimization principles from PMC studies suggest:
Factor | Impact on Yield | Typical Range |
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Residence time | Positive | 0.5-3.5 min |
Equivalents ratio | Non-linear | 2-10 |
Temperature | Arrhenius | 30-70°C |
Experimental validation would require differential scanning calorimetry (DSC) and in situ FTIR monitoring.
Industrial Scale-Up Considerations
From PNNL catalysis research , key parameters would involve:
Metric | Lab Scale | Pilot Plant |
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Space-time yield | 0.5 g/L·h | 2.8 g/L·h |
Catalyst loading | 5 mol% | 1.2 mol% |
Energy efficiency | 38% | 67% |
Note: To obtain this compound-specific data, primary literature searches using SciFinder or Reaxys with CAS registry numbers would be required. The exclusion of and aligns with quality assurance protocols, as these lack peer-reviewed validation .
Wissenschaftliche Forschungsanwendungen
MS049 has a wide range of scientific research applications, particularly in the fields of epigenetics and cancer research. It is used as a chemical probe to study the role of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 in various cellular processes . The compound has been shown to inhibit the methyltransferase activity of these enzymes in cellular assays, making it a valuable tool for understanding the mechanisms of epigenetic regulation and its implications in diseases such as cancer .
Wirkmechanismus
MS049 exerts its effects by selectively inhibiting the activity of protein arginine methyltransferase 4 and protein arginine methyltransferase 6. The compound binds to the active sites of these enzymes, preventing them from catalyzing the methylation of arginine residues on target proteins . This inhibition leads to a reduction in the levels of asymmetric arginine dimethylation of Med12 and H3R2me2a, which are important markers of epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
Key Similar Compounds
MS023 : A pan-type I PRMT inhibitor (PRMT1, 3, 4, 6, 8) derived from the same scaffold as MS042. While MS023 inhibits multiple PRMTs, MS049 is selectively optimized for PRMT4/6, offering >300-fold selectivity over PRMT1/3 .
SGC6870 : A PRMT6-specific inhibitor with an IC50 of 14 nM. It lacks activity against PRMT4, making this compound unique in dual-target efficacy .
GSK3368715 : A reversible type I PRMT inhibitor (excluding PRMT3) that entered clinical trials for cancer but was terminated due to lack of efficacy .
Comparative Analysis
Mechanistic and Functional Differences
- Dual vs. Single Target : this compound uniquely inhibits both PRMT4 and PRMT6, whereas TP-064 (CARM1-only) and SGC6870 (PRMT6-only) are single-target inhibitors. This dual activity allows this compound to address overlapping substrate specificities of PRMT4/6 in transcriptional regulation .
- Selectivity : this compound’s selectivity profile avoids off-target effects seen with broader inhibitors like MS023 or GSK3368715, which may disrupt multiple PRMT-dependent pathways .
Research Implications and Limitations
This compound’s high selectivity and dual inhibition make it a superior tool for dissecting PRMT4/6 roles in diseases like cancer. However, its lack of in vivo data and clinical validation limits therapeutic application . In contrast, GSK3368715 advanced to clinical trials but failed due to insufficient efficacy, underscoring the challenge of translating PRMT inhibitors to the clinic .
Biologische Aktivität
MS049 is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs), specifically targeting PRMT4 and PRMT6. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate epigenetic processes involved in various diseases, including cancer.
- Chemical Name : N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine oxalate salt
- Purity : ≥98%
- Molecular Formula : C₁₅H₁₈N₂O₂
This compound functions by inhibiting the enzymatic activity of PRMT4 and PRMT6, which are involved in the methylation of arginine residues on histones and non-histone proteins. This methylation plays a crucial role in gene expression regulation, cellular signaling, and the maintenance of stem cell pluripotency. The inhibition of these PRMTs leads to a reduction in specific methylation marks, notably Med12me2a and H3R2me2a, in cellular contexts such as HEK293 cells .
Biological Activity
The biological activity of this compound has been characterized through various assays:
- IC50 Values :
- PRMT4: 44 nM
- PRMT6: 63 nM
These values indicate a high potency in inhibiting both enzymes, making this compound a valuable tool for studying the biological roles of PRMT4 and PRMT6 .
Selectivity and Efficacy
Research has demonstrated that this compound exhibits significant selectivity for PRMT4 and PRMT6 over other methyltransferases. In a study evaluating a range of chemical probes, this compound showed minimal off-target activity against a panel of 119 membrane receptors, ion channels, and kinases. This selectivity is essential for reducing potential side effects in therapeutic applications .
Cellular Studies
In cellular assays, this compound effectively reduced levels of specific methylation marks associated with PRMT4 and PRMT6 activity. For instance, treatment with this compound resulted in decreased levels of Med12me2a and H3R2me2a in HEK293 cells, confirming its role as an effective inhibitor of these methyltransferases .
Data Table: Summary of Biological Activity
Property | Value |
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Target Enzymes | PRMT4, PRMT6 |
IC50 (PRMT4) | 44 nM |
IC50 (PRMT6) | 63 nM |
Cellular Context | HEK293 cells |
Key Methylation Marks | Med12me2a, H3R2me2a |
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of MS049, and how does its dual inhibition mechanism differentiate it from other PRMT inhibitors?
this compound is a potent, selective dual inhibitor of protein arginine methyltransferases PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM). Unlike pan-PRMT inhibitors, this compound exhibits >300-fold selectivity over PRMT1, PRMT3, and PRMT5, and >30-fold selectivity over PRMT8 . Its mechanism involves competitive inhibition of the substrate-binding site, reducing asymmetric dimethylarginine (ADMA) marks such as H3R2me2a (histone) and Med12me2a (non-histone) in HEK293 cells . This specificity enables targeted studies of PRMT4/6-dependent pathways without confounding effects from other PRMTs.
Q. What experimental protocols are recommended for determining the IC₅₀ of this compound in cellular models?
To quantify IC₅₀:
- Treat HEK293 cells with this compound (0.1–10 μM) for 20 hours.
- Use Western blotting to measure concentration-dependent reduction of H3R2me2a or Med12me2a.
- Normalize data against β-actin and plot using nonlinear regression (e.g., GraphPad Prism) to derive IC₅₀ .
- Include a negative control (e.g., MS049N, a catalytically inactive analog) to confirm on-target effects .
Q. How should researchers handle solubility challenges when preparing this compound for in vitro assays?
- Solubility : this compound dissolves in DMSO at ≥31 mg/mL. For 10 mM stock solutions, dissolve 10 mg in 8.05 mL DMSO .
- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent precipitation .
- Working concentrations : Use ≤0.1% DMSO in cell culture to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound’s off-target effects across different cell lines?
- Cell line variability : Test this compound in multiple models (e.g., cancer vs. primary cells) due to PRMT expression heterogeneity.
- Orthogonal assays : Combine Western blotting with mass spectrometry to validate methylation changes .
- Negative controls : Use MS049N to distinguish target-specific effects from artifacts .
- Dose titration : Optimize concentrations to avoid supra-pharmacological effects (e.g., >10 μM) .
Q. What strategies optimize experimental design for studying PRMT4/6 crosstalk using this compound?
- Time-course experiments : Assess methylation dynamics by treating cells for 6–48 hours .
- Combination studies : Co-administer this compound with PRMT5 inhibitors to dissect pathway interdependencies.
- Transcriptomic profiling : Pair with RNA-seq to identify PRMT4/6-regulated genes .
- Data normalization : Include housekeeping markers (e.g., H3 total) and biological replicates (n ≥ 3) .
Q. How can dose-response experiments be designed to quantify histone methylation changes accurately?
Q. What are the limitations of this compound in vivo, and how can these be mitigated?
- No reported in vivo data : Current studies are limited to cell models. For animal studies:
- Validate bioavailability via pharmacokinetic assays.
- Use conditional PRMT4/6 knockout models as comparators .
Q. Methodological Considerations
Q. How to ensure reproducibility when using this compound across laboratories?
- Batch verification : Request certificates of analysis (CoA) for purity (≥98%) and LC/MS traces .
- Protocol harmonization : Share detailed methods for cell culture, lysis buffers, and antibody dilutions .
- Data transparency : Publish raw Western blot images and quantification workflows .
Q. What ethical and validation practices apply when using this compound in collaborative research?
- Ethical compliance : Disclose all chemical hazards (WGK 3 toxicity) in institutional approvals .
- Inter-lab validation : Cross-validate findings using independent cell lines and assay platforms .
- Reagent sharing : Use material transfer agreements (MTAs) for this compound and MS049N .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in this compound’s reported effects on cell viability?
- Context-dependent outcomes : this compound does not affect HEK293 growth at ≤10 μM but may induce stress in sensitive lines (e.g., Jurkat) .
- Assay interference : Use CellTiter-Glo® instead of MTT, as dimethylation changes may alter formazan precipitation .
- Proliferation metrics : Combine viability assays with cell-cycle profiling (e.g., PI staining) .
Eigenschaften
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJWAYLSJLULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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